molecular formula C7H15N3O3S B12841381 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide

2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide

Cat. No.: B12841381
M. Wt: 221.28 g/mol
InChI Key: CZLSLGJBQKTHFG-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide is a chemical compound with the molecular formula C6H13N3O3S It is known for its unique structure, which includes a thiomorpholine ring with a methyl group and a dioxido functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide typically involves the reaction of thiomorpholine with acetic hydrazide under controlled conditions. The process begins with the oxidation of thiomorpholine to form 1,1-dioxidothiomorpholine. This intermediate is then reacted with acetic hydrazide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation of thiomorpholine followed by its reaction with acetic hydrazide. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxido functional group.

    Substitution: The methyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce derivatives with altered oxidation states.

Scientific Research Applications

2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dioxidothiomorpholino)acetohydrazide: A closely related compound with similar structural features.

    Thiazole Derivatives: Compounds containing the thiazole ring, which share some chemical properties with 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide.

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C7H15N3O3S

Molecular Weight

221.28 g/mol

IUPAC Name

2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)acetohydrazide

InChI

InChI=1S/C7H15N3O3S/c1-6-5-14(12,13)3-2-10(6)4-7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11)

InChI Key

CZLSLGJBQKTHFG-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CCN1CC(=O)NN

Origin of Product

United States

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